molecular formula C7H16O2 B13619994 1-Isopropoxy-2-methylpropan-2-ol

1-Isopropoxy-2-methylpropan-2-ol

Cat. No.: B13619994
M. Wt: 132.20 g/mol
InChI Key: IHGXRBJFCJZJSC-UHFFFAOYSA-N
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Description

1-Isopropoxy-2-methylpropan-2-ol (CAS 20324-33-8) is a branched ether-alcohol with the molecular formula C₁₀H₂₂O₄ and a molecular weight of 206.28 g/mol . Its IUPAC name reflects its structure: a propan-2-ol backbone substituted with an isopropoxy group at position 1 and a methyl group at position 2. Synonyms include tripropylene glycol methyl ether (e.g., Dowanol 62B) and 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]propan-2-ol .

Properties

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

2-methyl-1-propan-2-yloxypropan-2-ol

InChI

InChI=1S/C7H16O2/c1-6(2)9-5-7(3,4)8/h6,8H,5H2,1-4H3

InChI Key

IHGXRBJFCJZJSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxy-2-methylpropan-2-ol can be synthesized through the reaction of isopropyl alcohol with 2-methylpropan-2-ol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 70°C. The process involves the formation of an ether bond between the isopropyl group and the hydroxyl group of 2-methylpropan-2-ol.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production. The final product is usually purified through distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products:

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted ethers and esters.

Scientific Research Applications

1-Isopropoxy-2-methylpropan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis and chemical reactions.

    Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-isopropoxy-2-methylpropan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical processes, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Key Properties :

  • Applications : Primarily used as a solvent in industrial coatings, inks, and cleaning agents due to its moderate volatility and high solvency .
  • Hazards : Classified for acute oral toxicity (Category 4), skin/eye irritation (Category 2/2A), and respiratory tract irritation (H335) under GHS .

Comparison with Structurally Similar Compounds

1-(2-Methoxypropoxy)-2-propanol (CAS 13429-07-7)

  • Structure : Features a methoxypropoxy substituent instead of isopropoxy.
  • Molecular Formula : C₇H₁₆O₃; MW : 148.20 g/mol .
  • Physical Properties :
    • Boiling point: 203.3°C
    • Density: 0.955 g/cm³
    • Refractive index: 1.422 .
  • Applications : Used as a glycol ether solvent (e.g., Polypropylene glycol methyl ether) with lower molecular weight and higher volatility compared to the target compound .
  • Safety: Limited hazard data, but generally less toxic than 1-isopropoxy-2-methylpropan-2-ol .

1-Methoxy-2-propanol (Propylene Glycol Monomethyl Ether, CAS 107-98-2)

  • Structure : Simpler backbone with a single methoxy group.
  • Molecular Formula : C₄H₁₀O₂; MW : 90.12 g/mol .
  • Physical Properties :
    • Boiling point: 120°C (lower than target compound)
    • Density: 0.923 g/cm³ .
  • Applications : Widely used in paints, coatings, and electronics due to rapid evaporation and low toxicity .

Pharmaceutical Derivatives: Metoprolol-Related Compounds

  • Example: (RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 62572-94-5) .
  • Structure: Propan-2-ol core with aromatic phenoxy and isopropylamino substituents.
  • Molecular Formula: C₁₄H₂₁NO₃; MW: 251.32 g/mol .
  • Applications : Intermediate or impurity in beta-blocker synthesis (e.g., Metoprolol) .
  • Key Differences: Pharmacologically active (β1-adrenoceptor binding) . Higher molecular weight and complex substituents compared to industrial ether-alcohols.

Halogenated Analog: 1-Chloro-2-methyl-2-propanol (CAS 558-42-9)

  • Structure : Chlorine atom replaces the hydroxyl group’s hydrogen.
  • Molecular Formula : C₄H₉ClO; MW : 108.57 g/mol .
  • Hazards :
    • Acute toxicity (oral, dermal), severe skin/eye irritation .
    • Requires stringent handling (e.g., immediate decontamination) .

Data Table: Comparative Overview

Compound Name CAS Molecular Formula MW (g/mol) Boiling Point (°C) Key Applications Hazards
This compound 20324-33-8 C₁₀H₂₂O₄ 206.28 ~250 (estimated) Industrial solvents H302, H315, H319, H335
1-(2-Methoxypropoxy)-2-propanol 13429-07-7 C₇H₁₆O₃ 148.20 203.3 Glycol ether solvents Limited data
1-Methoxy-2-propanol 107-98-2 C₄H₁₀O₂ 90.12 120 Paints, electronics Low toxicity
Metoprolol Impurity (Example) 62572-94-5 C₁₄H₂₁NO₃ 251.32 N/A Pharmaceutical synthesis Pharmacological activity
1-Chloro-2-methyl-2-propanol 558-42-9 C₄H₉ClO 108.57 N/A Chemical intermediate Acute toxicity, irritation

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